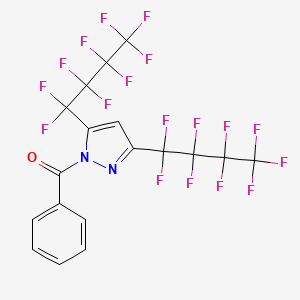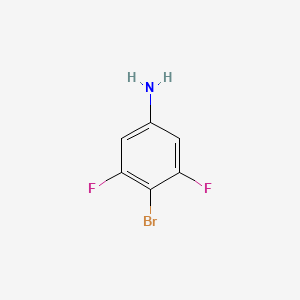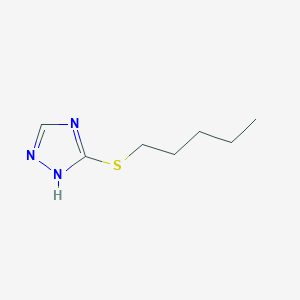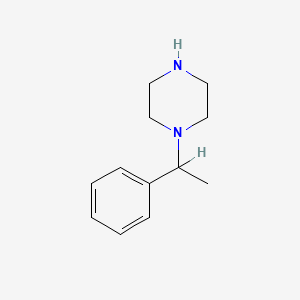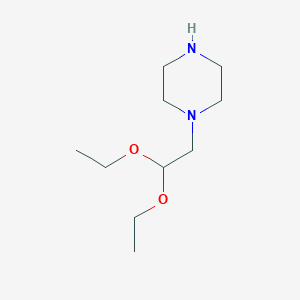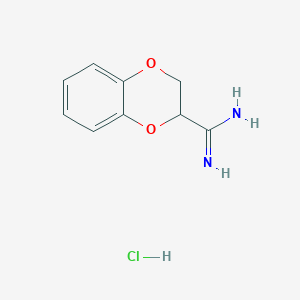
2-Furoyl isothiocyanate
Overview
Description
2-Furoyl isothiocyanate is a small molecular compound with the molecular formula C6H3NO2S . It contains 13 bonds in total, including 10 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 isothiocyanate (aliphatic), and 1 Furane .
Synthesis Analysis
Isothiocyanates, including 2-Furoyl isothiocyanate, are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A novel method has been developed for the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products, and simple to operate .Molecular Structure Analysis
2-Furoyl isothiocyanate contains a total of 13 bonds; 10 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 isothiocyanate(s) (aliphatic), and 1 Furane(s) .Chemical Reactions Analysis
Isothiocyanates, including 2-Furoyl isothiocyanate, are known to exhibit a wide range of bioactivities . They are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In addition, isothiocyanates can be artificially synthesized when used as food additives or essential oils .Physical And Chemical Properties Analysis
2-Furoyl isothiocyanate has a molecular weight of 153.16 g/mol . It contains a total of 13 bonds; 10 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 isothiocyanate(s) (aliphatic), and 1 Furane(s) .Scientific Research Applications
Antimicrobial Properties
2-Furoyl isothiocyanate: has been recognized for its antimicrobial characteristics. It’s part of the broader class of isothiocyanates, which are known to inhibit the growth of various microorganisms . This compound can be utilized in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Anti-inflammatory Applications
Isothiocyanates, including 2-Furoyl isothiocyanate , exhibit significant anti-inflammatory properties . These compounds can be used in the study of inflammatory diseases and may contribute to the development of treatments for conditions such as arthritis, asthma, and inflammatory bowel disease.
Anticancer Research
The anticancer potential of 2-Furoyl isothiocyanate is a promising field of study. Isothiocyanates have been shown to possess anticarcinogenic properties, making them valuable in cancer research . They may play a role in chemoprevention and could be used to develop novel anticancer therapies.
Synthetic Chemistry
In synthetic chemistry, 2-Furoyl isothiocyanate serves as a versatile platform for various transformations . Its reactivity allows for the synthesis of a wide range of heterocyclic compounds, which have applications in pharmaceuticals and materials science.
Antioxidative Effects
Isothiocyanates are known for their antioxidative effects, and 2-Furoyl isothiocyanate is no exception . This property is crucial in the prevention of oxidative stress-related diseases, and the compound can be used in the development of antioxidative dietary supplements or drugs.
Neurological Disorder Treatment
Studies have indicated that isothiocyanates may have therapeutic effects on neurological disorders . 2-Furoyl isothiocyanate could be investigated for its potential use in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Mechanism of Action
Target of Action
Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Mode of Action
Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through their common mechanism of action . They interact with their targets, leading to a variety of changes at the molecular level .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .
Pharmacokinetics
The physical properties and pharmacological potentials of isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, are well-characterized . These properties can influence the bioavailability of 2-Furoyl isothiocyanate.
Result of Action
The molecular and cellular effects of 2-Furoyl isothiocyanate’s action include the suppression of inflammation and reduction of oxidative stress in treated cells . For example, it has demonstrated the ability to prevent renal injury in diabetes-bearing mice by repressing ROS and malondialdehyde (MDA) levels, while enhancing the production .
Safety and Hazards
properties
IUPAC Name |
furan-2-carbonyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQPDHJLKUOZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374703 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furoyl isothiocyanate | |
CAS RN |
80440-95-5, 26172-44-1 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-carbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 80440-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


